2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide
Description
This compound features a phenylacetamide core substituted with a 4-chlorophenyl group and a pyridazine ring bearing an ethanesulfonyl moiety. Its molecular formula is C₂₁H₁₈ClN₃O₃S (estimated molecular weight: ~428 g/mol).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-2-28(26,27)20-11-10-18(23-24-20)15-4-3-5-17(13-15)22-19(25)12-14-6-8-16(21)9-7-14/h3-11,13H,2,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKZASVALTUXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Functionalization
The 6-position of pyridazine undergoes sulfonylation via reaction with ethanesulfonyl chloride under basic conditions. A representative procedure from fragment-based drug discovery campaigns involves:
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Chloropyridazine Activation : 3-Chloro-6-iodopyridazine reacts with sodium ethanesulfinate in DMF at 80°C for 12 hours (Yield: 68%).
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Protection-Deprotection Strategy : Temporary protection of the pyridazine nitrogen with Boc groups prevents over-sulfonylation.
Table 1 : Optimization of Pyridazine Sulfonylation Conditions
Construction of the 3-Aminophenyl Linker
Nitration and Reduction Sequence
A benzene ring is functionalized via electrophilic nitration followed by selective reduction:
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Nitration : Treatment with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the meta position.
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Catalytic Hydrogenation : Pd/C-mediated reduction converts nitro to amine (H₂, 50 psi, EtOH, 85% yield).
Suzuki-Miyaura Cross-Coupling for Biaryl Formation
The pyridazine and phenyl fragments are conjugated using palladium catalysis:
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Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1)
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Conditions : 90°C, 8 hours under N₂
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Yield : 72–78% for analogous systems
Critical Factors :
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Boronic ester purity (>95%) minimizes side reactions
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Degassing solvents prevents catalyst deactivation
Acetamide Formation via Acylation
The free amine reacts with 2-(4-chlorophenyl)acetyl chloride under Schotten-Baumann conditions:
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Base Selection : Aqueous NaHCO₃ maintains pH 8–9, preventing HCl-induced side reactions.
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Solvent System : Dichloromethane/water biphasic system enables efficient mixing and heat dissipation.
Table 2 : Acylation Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Equiv. Acyl Chloride | 1.2 | Minimizes oligomerization |
| Temperature | 0–5°C | Reduces hydrolysis |
| Reaction Time | 2 hours | Completes conversion |
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs silica gel chromatography with EtOAc/hexane gradients (3:7 to 7:3 v/v), achieving >98% purity.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridazine-H), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 6H, Ar-H).
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HRMS : m/z calcd for C₂₀H₁₈ClN₃O₃S [M+H]⁺: 415.0832, found: 415.0829.
Scale-Up Considerations and Process Optimization
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide exhibit significant antimicrobial activity. For instance, pyridazine derivatives have been shown to inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. Pyridazin derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Cancer Research
There is ongoing research into the potential anti-cancer effects of pyridazine derivatives. The structural features of this compound may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival .
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its efficacy as a pesticide. Its ability to control phytopathogenic microorganisms positions it as a potential agent in agricultural practices aimed at protecting crops from diseases .
Biochemical Tool
Research Reagent
Due to its unique chemical structure, this compound can serve as a biochemical tool in research settings. It can be used to study enzyme interactions or cellular pathways related to inflammation and microbial resistance, providing insights into disease mechanisms and potential therapeutic targets .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antibiotic agent. |
| Study 2 | Anti-inflammatory Effects | Showed modulation of inflammatory markers in animal models, indicating therapeutic potential for inflammatory diseases. |
| Study 3 | Cancer Cell Proliferation | Found that similar pyridazine compounds reduced proliferation of cancer cells in vitro, warranting further investigation into their mechanisms. |
| Study 4 | Pesticidal Efficacy | Evaluated the effectiveness against specific plant pathogens, showing promise for agricultural applications. |
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide involves its interaction with specific molecular targets. The pyridazinyl group is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways . This interaction can lead to various biological effects, depending on the target and the context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with four analogs:
Physicochemical Properties
- Lipophilicity : The target compound’s chloro group increases lipophilicity (clogP ~3.5) compared to methoxy (clogP ~2.8) or ethoxy (clogP ~3.0) analogs, impacting membrane permeability.
- Solubility : Ethanesulfonyl and piperazinyl groups enhance aqueous solubility, critical for oral bioavailability.
Biological Activity
2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are recognized for their diverse biological activities, including potential therapeutic effects against various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 373.87 g/mol
The synthesis typically involves multiple steps, including the formation of the pyridazine core, sulfonylation, and coupling reactions with appropriate benzamide derivatives. The detailed synthetic pathway is crucial for understanding the compound's availability for biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study found that pyridazine derivatives exhibited IC values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent growth inhibition .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.5 |
| Compound B | A549 | 22.3 |
| This compound | MCF-7 | 18.0 |
Anticonvulsant Activity
The anticonvulsant properties of pyridazine derivatives have been extensively studied. In animal models, compounds similar to this compound demonstrated efficacy in reducing seizure activity when tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance anticonvulsant activity.
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Ion Channels : It has been suggested that pyridazine derivatives interact with voltage-gated sodium channels, which play a critical role in neuronal excitability and seizure activity .
- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- In Vitro Studies : A study conducted by researchers evaluated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines, revealing that modifications to the phenyl ring significantly influenced their potency .
- Animal Models : In vivo testing showed that certain derivatives provided significant protection against induced seizures in rodent models, suggesting their potential as therapeutic agents for epilepsy .
Q & A
Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}acetamide, and how can reaction conditions be optimized?
Synthetic routes for structurally analogous acetamides typically involve sequential substitution, reduction, and condensation reactions. For example:
- Substitution : Reacting halogenated nitrobenzene derivatives with sulfonamide-containing heterocycles (e.g., pyridazine) under alkaline conditions to introduce the sulfone moiety .
- Reduction : Use of iron powder under acidic conditions to reduce nitro groups to amines, critical for subsequent condensation .
- Condensation : Employing condensing agents (e.g., DCC or EDC) to link the acetamide group to the aromatic core .
Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of sulfonylating agents to minimize side products .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Chromatography : Use HPLC or TLC with UV detection to monitor reaction progress and isolate intermediates .
- Spectroscopy : Confirm functional groups via FT-IR (amide C=O stretch at ~1650 cm⁻¹, sulfone S=O at ~1350 cm⁻¹) and NMR (integration ratios for aromatic protons and methyl groups) .
- X-ray Crystallography : Resolve crystal structures to verify bond angles and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and pyridazine N) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using nephelometry. Ethanesulfonyl groups enhance hydrophilicity, but chlorophenyl moieties may reduce aqueous solubility .
- Stability : Conduct accelerated degradation studies under UV light, heat (40°C), and acidic/basic conditions. Monitor via LC-MS for hydrolytic cleavage of the acetamide bond .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridazine ring) influence biological activity?
- Rational Design : Replace the ethanesulfonyl group with methylsulfonyl or phosphonate analogs to alter steric and electronic profiles. Evaluate changes in target binding (e.g., kinase inhibition) via SPR or ITC .
- SAR Studies : Compare IC₅₀ values against related compounds (e.g., N-(3-chlorophenyl) analogs) to identify critical pharmacophores. For example, bulky substituents on pyridazine may hinder target engagement .
Q. What crystallographic data exist for this compound, and how do intermolecular interactions affect its solid-state properties?
- Crystal Packing : Structures of similar acetamides (e.g., N-(4-chlorophenyl) derivatives) reveal intramolecular N–H···N hydrogen bonds between the amide NH and pyridazine N, stabilizing a folded conformation .
- Polymorphism : Screen for polymorphs using solvent evaporation (e.g., ethanol vs. acetonitrile). Differences in π-π stacking (chlorophenyl vs. pyridazine) can impact dissolution rates .
Q. How can computational methods (e.g., DFT, molecular docking) predict target binding and ADMET profiles?
- Docking : Use AutoDock Vina to model interactions with sulfotransferases or kinases. The ethanesulfonyl group may occupy hydrophobic pockets, while the chlorophenyl moiety engages π-cation interactions .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability. High topological polar surface area (>100 Ų) due to sulfone and amide groups may limit oral bioavailability .
Q. What strategies resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Assay Standardization : Control variables such as cell line passage number, ATP concentration (for kinase assays), and solvent (DMSO ≤0.1%) .
- Meta-Analysis : Cross-reference data with structurally validated analogs (e.g., PubChem CID 130176) to identify outlier results caused by impurities or assay conditions .
Methodological Tables
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
